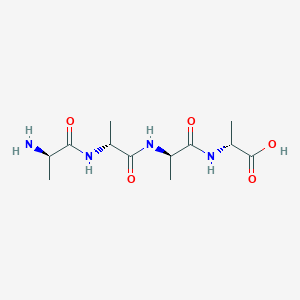

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a useful research compound. Its molecular formula is C12H22N4O5 and its molecular weight is 302.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Antibiotic Resistance

Mechanism of Action

H-D-Ala-D-Ala-D-Ala-D-Ala-OH serves as a structural analogue of the D-alanyl-D-alanine moiety found in bacterial cell wall peptidoglycan. This compound plays a critical role in the mechanism of action for several antibiotics, including vancomycin. Vancomycin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting cell wall synthesis and thus exerting its antibacterial effects. The presence of this compound can interfere with this binding, providing insights into resistance mechanisms employed by bacteria such as Enterococcus faecium and Staphylococcus aureus .

Case Studies

Research has demonstrated that bacteria expressing modified ligases can utilize alternative substrates, including H-D-Ala-D-Ala derivatives, to evade the action of vancomycin. For instance, studies on vancomycin-resistant Enterococcus (VRE) have shown that mutations in D-alanine ligases result in decreased binding affinity for vancomycin . This highlights the potential for H-D-Ala-D-Ala derivatives to be used in understanding and combating antibiotic resistance.

Bacterial Detection

Positron Emission Tomography (PET) Imaging

Recent advancements have utilized H-D-Ala derivatives in PET imaging to detect bacterial infections. The compound d-[11C]alanine, derived from D-alanine, has been shown to accumulate specifically in living bacteria while exhibiting low incorporation into mammalian cells. This property allows for precise imaging of bacterial infections in vivo, providing a valuable tool for diagnosing conditions like osteomyelitis and pneumonia caused by resistant strains .

Research Findings

In preclinical models, d-[11C]alanine demonstrated significant uptake in Gram-positive and Gram-negative pathogens but not in sterile inflammation sites. This specificity underscores its potential as a non-invasive diagnostic tool for bacterial infections .

Enzyme Inhibition

Inhibition of D-Alanine Ligase

H-D-Ala-D-Ala derivatives have been investigated as inhibitors of D-alanine:D-alanine ligase (Ddl), an enzyme crucial for bacterial cell wall biosynthesis. Compounds resembling H-D-Ala can bind to the active site of Ddl, preventing the formation of essential peptidoglycan components. This inhibition is particularly relevant in developing new antibiotics targeting resistant strains .

Experimental Evidence

Studies have shown that various dipeptide analogues can effectively inhibit Ddl activity, with some compounds exhibiting IC50 values comparable to established inhibitors like D-cycloserine . These findings suggest that H-D-Ala derivatives could serve as lead compounds for new antibiotic development.

Summary Table of Applications

Properties

Molecular Formula |

C12H22N4O5 |

|---|---|

Molecular Weight |

302.33 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1 |

InChI Key |

ZHRZLXZJVUFLNY-WCTZXXKLSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

sequence |

AAAA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.